
(Rac)-Monepantel-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Monepantel-d5 is a deuterated form of Monepantel, an anthelmintic compound used primarily in veterinary medicine to treat parasitic infections in livestock. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Monepantel-d5 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the core structure of Monepantel. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Monepantel-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
(Rac)-Monepantel-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on parasitic organisms and potential resistance mechanisms.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic uses beyond veterinary medicine.
Industry: Utilized in the development of new anthelmintic agents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (Rac)-Monepantel-d5 involves its interaction with specific molecular targets in parasitic organisms. It binds to nicotinic acetylcholine receptors, leading to paralysis and death of the parasites. The deuterium atoms may influence the binding affinity and metabolic stability of the compound, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monepantel: The non-deuterated form, widely used in veterinary medicine.
MBQ-167: Another compound with similar anthelmintic properties.
MBQ-168: A derivative of MBQ-167 with enhanced activity.
Uniqueness
(Rac)-Monepantel-d5 is unique due to the presence of deuterium atoms, which can improve its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H13F6N3O2S |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2 |
InChI-Schlüssel |
WTERNLDOAPYGJD-JIZANVDTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Kanonische SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
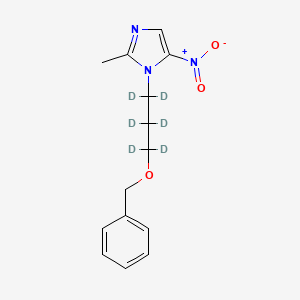
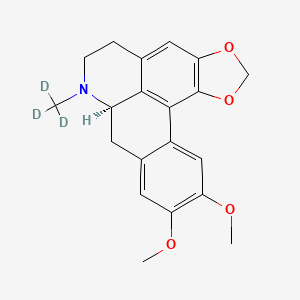
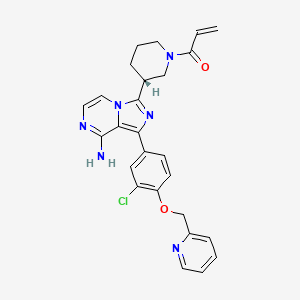

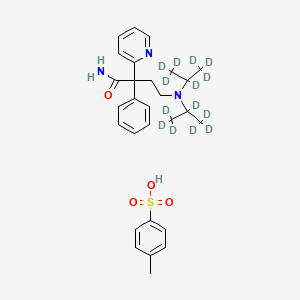

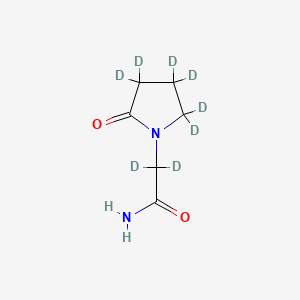
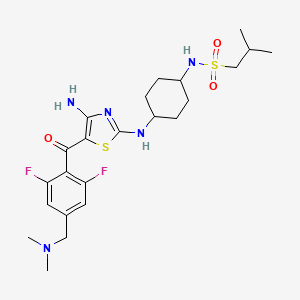
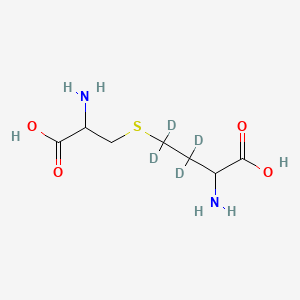
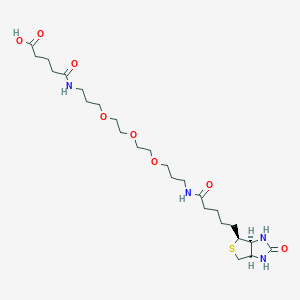
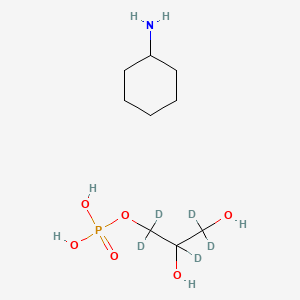
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
